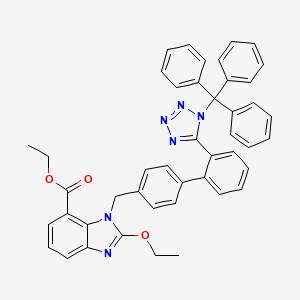![molecular formula C4H4BrN3O2 B1365320 Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate CAS No. 704911-47-7](/img/structure/B1365320.png)
Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate” is a chemical compound with the CAS Number: 704911-47-7 . It has a molecular weight of 206 and its IUPAC name is methyl 5-bromo-4H-1,2,4-triazole-3-carboxylate . It is usually in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H4BrN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3, (H,6,7,8) . This code provides a textual representation of the molecule’s structure. Unfortunately, no explicit details about the molecular structure were found in the search results.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It is typically stored at temperatures between 2-8°C . No further physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Electron-Releasing and Attracting Power in Chemical Reactions
A study by Barlin (1967) explored the kinetics of reactions involving various bromo-N-methyl-tetrazoles, triazoles, and imidazoles, including 5-bromo-1-methyltetrazole, 5-bromo-1-methyl-1,2,4-triazole, and others. This research highlighted the electron-releasing and attracting powers of these compounds, contributing to an understanding of their reactivity in chemical processes (Barlin, 1967).
Synthesis and Properties of N-Acetylated Derivatives
Dzygiel et al. (2004) focused on the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Their study involved the use of various analytical techniques like HPLC, GC-MS, and NMR spectroscopy. The research contributed to the understanding of the acetylation susceptibility and the structural characteristics of these compounds (Dzygiel et al., 2004).
Investigation of Physicochemical Properties
In 2020, a study investigated the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, highlighting the method of synthesis and antibacterial activity of these compounds. The research provides insights into the potential applications of these derivatives in microbiology and pharmacology (Author Unspecified, 2020).
Role in Anti-Inflammatory and Molluscicidal Agents
El Shehry, Abu‐Hashem, and El-Telbani (2010) explored the synthesis of triazole derivatives and their potential as anti-inflammatory and molluscicidal agents. Their research contributes to the understanding of the medical and agricultural applications of these compounds (El Shehry et al., 2010).
Antileishmanial Activity Study
A study conducted by Süleymanoğlu et al. (2017) focused on the antileishmanial activity of 4-amino-1,2,4-triazole derivatives. This research provides valuable information regarding the biological activity of these compounds and their potential in treating parasitic infections (Süleymanoğlu et al., 2017).
Electrochemical and Corrosion Inhibitor Studies
Chauhan et al. (2019) examined the use of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper. Their electrochemical studies offer insights into the industrial applications of these compounds in corrosion prevention (Chauhan et al., 2019).
Safety and Hazards
“Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 are also associated with this compound , suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mécanisme D'action
Target of Action
Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate, also known as methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, is a chemical compound that is often used as a precursor for preparing the nucleoside analogue, Ribavirin
Mode of Action
It’s known that triazole compounds can exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Triazole compounds are known to exhibit various biological activities, which can result in diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic activities. The exact nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, altering its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be reversible or irreversible depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and effectiveness in different biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its participation in various cellular processes .
Propriétés
IUPAC Name |
methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIBRWPXKUMRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478669 | |
| Record name | Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704911-47-7 | |
| Record name | Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)
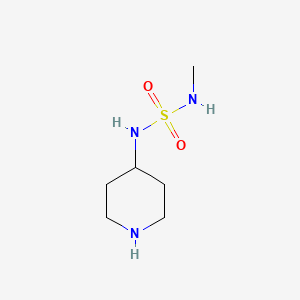
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)
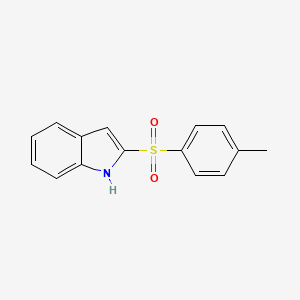
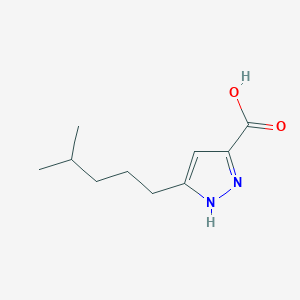
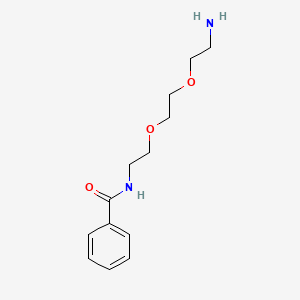
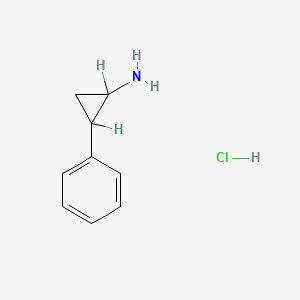
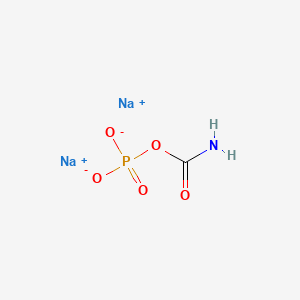
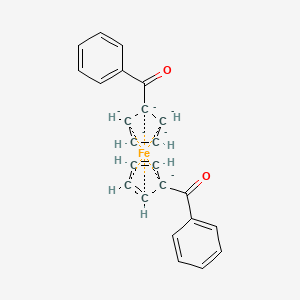
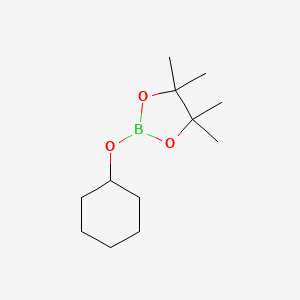
![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)
